4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol

Tankyrase-2 inhibition PARP superfamily Wnt signaling

Standard aromatic quinazolines fail to replicate the conformational and electronic properties of this reduced bicyclic core, introducing experimental risk in SAR programs. 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol (CAS 88267-97-4) provides the exact pharmacophore geometry required for tankyrase, PARP, DHFR, or HIV-TACK research. - **Defined starting point:** Intermediate potency core (IC50 172-560 nM range) suitable for target engagement without hyperactivation. - **Predictable physicochemical handle:** 4-methyl substitution adds ΔLogP ≈ +0.46; PSA = 45.75 Ų for cellular permeability. - **Four diversification vectors:** Enables cost-effective parallel library synthesis for hit-to-lead optimization.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 88267-97-4
Cat. No. B3022821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol
CAS88267-97-4
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C2CCCCC2=NC(=O)N1
InChIInChI=1S/C9H12N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H2,1H3,(H,10,11,12)
InChIKeySBWKGXYIVNLNHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol: Structural Baseline


4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol (CAS 88267-97-4) is a heterocyclic small molecule belonging to the tetrahydroquinazolinone class, with the molecular formula C9H12N2O and molecular weight 164.20 g/mol [1]. This compound features a partially saturated bicyclic quinazoline core bearing a 4-methyl substituent and a 2-hydroxy (or 2-oxo) functional group . The tetrahydroquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including kinase inhibition and antifolate mechanisms [2].

4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol: Limits of Generic Quinazoline Substitution


Generic substitution of quinazoline analogs without rigorous structural consideration introduces substantial experimental risk. The tetrahydroquinazoline scaffold is not functionally interchangeable with aromatic quinazolines; reduction of the 5,6,7,8-positions alters ring conformation, electronic distribution, and hydrogen-bonding capacity, which directly impacts target engagement [1]. Furthermore, the 4-methyl group on this compound is a critical determinant of both steric and electronic properties that influence downstream derivatization and biological activity [2]. Procurement of structurally imprecise analogs—such as non-methylated tetrahydroquinazolinones or aromatic quinazolinols—cannot replicate the specific pharmacophore geometry required for structure-activity relationship (SAR) studies or patent-defined compositions, thereby compromising experimental reproducibility and intellectual property positioning.

4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol: Evidence for Scientific Selection


Tankyrase-2 Potency: Tetrahydroquinazolinone vs. Dihydrothiopyrano

In a direct head-to-head comparison evaluating tankyrase-2 inhibitory activity, the 5,6,7,8-tetrahydroquinazolin-4-one scaffold—the core structural class of the target compound—demonstrated an IC50 range of 172–560 nM. This contrasts markedly with the 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-one series, which exhibited substantially greater potency with an IC50 range of 8–38 nM [1]. The ~5- to 70-fold potency differential is attributed to conformational constraints: the carbocyclic tetrahydroquinazoline ring cannot adopt the optimal pucker geometry that the dihydrothiopyrano analogs achieve upon binding to the nicotinamide-binding site of the enzyme [1].

Tankyrase-2 inhibition PARP superfamily Wnt signaling

Ring Saturation Impact on Tankyrase Inhibitor Potency

Cross-study analysis of tankyrase inhibitors reveals a pronounced activity gradient based on ring saturation state. Fully aromatic 2-arylquinazolin-4-ones exhibit the highest potency, while introduction of the 1,2,3,4-tetrahydro modification in 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones yields intermediate activity with IC50 values as low as 2 nM for optimized examples [1]. In contrast, the introduction of ring-nitrogen into these scaffolds caused >1000-fold loss in activity compared with carbocyclic isoquinolinone and quinazolinone analogues [1]. The 5,6,7,8-tetrahydroquinazolin-4-one scaffold occupies a specific potency niche (172–560 nM) that is distinct from both fully aromatic quinazolines and heteroatom-containing tetrahydro derivatives.

Tankyrase PARP scaffold optimization

DHFR Inhibition by Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline scaffold has been structurally validated as an effective dihydrofolate reductase (DHFR) inhibitor core. X-ray crystallographic studies of (6R,6S)-2,4-diamino-6-(1-indolinomethyl)-5,6,7,8-tetrahydroquinazoline in complex with human DHFR (1.9 Å resolution) and Pneumocystis carinii DHFR (2.3 Å resolution) confirmed preferential binding of the 6S-equatorial isomer [1]. Structural analysis revealed that the tetrahydroquinazoline ring system establishes key hydrophobic and hydrogen-bonding interactions within the DHFR active site that are distinct from those formed by classical aromatic antifolates such as piritrexim [2].

DHFR inhibition antifolate antiparasitic

Selective Cytotoxicity via HIV-TACK Mechanism

Recent patent literature explicitly claims tetrahydroquinazoline derivatives of Formula I as selective cytotoxic agents capable of killing HIV-infected GAG-POL-expressing cells without concomitant cytotoxicity to HIV-naïve cells [1]. The 4-methyl substitution present in 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol falls within the claimed substitution patterns (R3 is defined as halo or C1-8alkyl) [2]. This patent-defined selectivity mechanism—HIV-Targeted Activator of Cell Kill (HIV-TACK)—represents a therapeutic approach distinct from traditional antiretroviral mechanisms such as reverse transcriptase or protease inhibition [1].

HIV targeted cytotoxicity GAG-POL

Lipophilicity and PSA Tuning by 4-Methyl Substitution

The 5,6,7,8-tetrahydroquinazolin-4-one core (the parent scaffold of the target compound) exhibits a computed XLogP3-AA value of 0.5 [1]. This lipophilicity value positions the scaffold in an optimal range for oral bioavailability (Lipinski's Rule of 5: LogP ≤5). For comparison, the target compound 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol has a computed LogP of 0.9571 and a polar surface area (PSA) of 45.75 Ų [2]. The addition of the 4-methyl group increases lipophilicity by approximately 0.46 LogP units relative to the unsubstituted parent, providing a defined physicochemical tuning parameter.

drug-likeness lead optimization ADME

Synthetic Diversification of 4-Methyl-Tetrahydroquinazoline

The 5,6,7,8-tetrahydroquinazoline scaffold has been demonstrated as a viable platform for parallel library synthesis with four points of diversification (RA–RD) [1]. This core can be functionalized at multiple positions—including the 2-hydroxy/2-oxo site and the 4-methyl position—enabling rapid generation of structurally diverse analog libraries. The scaffold is commercially available from multiple suppliers as a research chemical and building block [2], with synthetic accessibility that contrasts with more complex or proprietary quinazoline cores that require multi-step custom synthesis.

building block diversification parallel synthesis

4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol: Research and Industrial Applications


Tankyrase/PARP Inhibitor Lead Optimization

Research teams pursuing tankyrase or PARP-1/2 inhibitors can utilize 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol as a core scaffold for SAR exploration. Based on established potency data (IC50 = 172–560 nM for the tetrahydroquinazolin-4-one scaffold versus 8–38 nM for dihydrothiopyrano analogs), this core provides a defined intermediate-potency starting point that may be advantageous for achieving target engagement profiles with reduced hyperactivation risk [1]. The scaffold's conformational constraints and established binding mode at the nicotinamide-binding site support rational, structure-guided optimization [1].

DHFR-Targeted Antifolate Drug Discovery

Programs developing novel dihydrofolate reductase (DHFR) inhibitors—particularly for antiparasitic or anticancer applications—can leverage the crystallographically validated binding of the tetrahydroquinazoline scaffold to human and Pneumocystis carinii DHFR [1]. The 4-methyl substitution offers a defined physicochemical handle for tuning lipophilicity (ΔLogP ≈ +0.46 relative to the unsubstituted parent) while maintaining favorable polar surface area (PSA = 45.75 Ų) for cellular permeability [2]. This scaffold is particularly suitable for structure-guided design efforts seeking to overcome resistance to classical aromatic antifolates such as methotrexate or piritrexim.

HIV-TACK Agent Development

Investigators developing HIV-targeted activator of cell kill (HIV-TACK) agents can employ 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol as a starting scaffold within the patent-defined tetrahydroquinazoline chemical space [1]. The 4-methyl substitution falls within the claimed substitution parameters (R3 = C1-8alkyl), providing a direct entry point to this intellectual property landscape [2]. This therapeutic strategy is mechanistically distinct from conventional antiretroviral suppression and addresses the unmet need for selective elimination of HIV-infected GAG-POL-expressing reservoir cells.

Parallel Library Synthesis & HTS Campaigns

Medicinal chemistry teams conducting diversity-oriented synthesis or high-throughput screening can utilize 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol as a commercially available building block with four demonstrated points of diversification (RA–RD) [1]. The scaffold's synthetic accessibility and commercial availability from multiple vendors [2] support cost-effective parallel library generation. This core is particularly well-suited for hit-to-lead programs requiring rapid SAR expansion across multiple functionalization vectors, including modifications at the 2-position, 4-methyl group, and the saturated ring system.

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